6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
The synthesis of 6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aryl aldehyde in the presence of a base.
Introduction of the ethoxy group: This step involves the ethylation of the quinoline core using ethyl iodide and a strong base like sodium hydride.
Fluorophenylmethylation: The final step involves the addition of the 3-fluorophenylmethyl group through a Friedel-Crafts alkylation reaction using 3-fluorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to a hydroxyl group, forming dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or sulfonyl groups, leading to the formation of various substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can cleave the ethoxy or sulfonyl groups, resulting in the formation of quinoline carboxylic acids or sulfonic acids.
Scientific Research Applications
6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar compounds to 6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one include:
6-ethoxy-3-(4-methylbenzenesulfonyl)-1-[(3-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one: This compound has a similar structure but with a methyl group instead of an ethyl group and a chlorine atom instead of a fluorine atom.
6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-bromophenyl)methyl]-1,4-dihydroquinolin-4-one: This compound has a bromine atom instead of a fluorine atom.
6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one: This compound has a methyl group instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-ethoxy-3-(4-ethylphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO4S/c1-3-18-8-11-22(12-9-18)33(30,31)25-17-28(16-19-6-5-7-20(27)14-19)24-13-10-21(32-4-2)15-23(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIGEFSZCSKNHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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